molecular formula C26H32Cl3OP B046715 Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol CAS No. 119345-01-6

Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol

Cat. No. B046715
M. Wt: 497.9 g/mol
InChI Key: BEIOEBMXPVYLRY-UHFFFAOYSA-N
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Description

Phosphorous compounds, due to their unique properties and reactivity, play a crucial role in various fields of chemistry, including catalysis, material science, and organic synthesis. Phosphorous trichloride and its reaction products with aromatic compounds, such as biphenyls and substituted phenols, lead to a wide array of chemical entities with diverse chemical and physical properties.

Synthesis Analysis

The synthesis of complex phosphorous compounds often involves reactions of phosphorus halides with aromatic compounds in the presence of bases or metal catalysts. For instance, the synthesis of bis(dichlorophosphino) compounds and their derivatives involves the reaction of phosphorus halides with Grignard reagents, leading to tetraalkyldiphosphines with moderate air sensitivity (Burt et al., 1979).

Molecular Structure Analysis

The molecular structure of phosphorous compounds can be extensively studied using X-ray crystallography and NMR spectroscopy. For example, mononuclear zinc(II) complexes with o-amino phenolate ligands reveal a distorted tetrahedral coordination around the metal center, demonstrating the complex's structural diversity (Habbadi et al., 1998).

Chemical Reactions and Properties

Phosphorous compounds exhibit a wide range of reactivities, such as the formation of zwitterionic complexes with metals or the involvement in oxidation reactions to form benzylic ethers (Jurd & Wong, 1981). Their chemical properties are significantly influenced by the phosphorus atom's coordination environment and the substituents on the aromatic rings.

Physical Properties Analysis

The physical properties of phosphorous compounds, including solubility, thermal stability, and crystalline structure, are determined by their molecular architecture. Compounds such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene showcase unique structural features and redox properties, highlighting the impact of fluorination and phosphination on the physical characteristics of aromatic compounds (Sasaki et al., 1999).

Scientific Research Applications

  • Synthesis of Benzylic Ethers and Related Compounds : The oxidation of 2,4-bis(1,1-dimethylethyl)-6-(4-methoxyphenylmethyl)phenol in alcoholic solvents results in the production of benzylic ethers, which are useful intermediates in the synthesis of related compounds (Jurd & Wong, 1981).

  • Crystal Structure Analysis : Studies on the minor oxidation product from 2,4-bis(1,1-dimethylethyl)-6-[(4-methoxyphenyl)methyl]phenol reveal insights into its molecular structure (Wong & Jurd, 1984).

  • Macrocyclic Phosphites : Different bisphenols, such as linear 1,1′-biphenyl-4,4′-diol, yield varying sizes of macrocyclic phosphites, which have potential applications in molecular chemistry (Bauer & Habicher, 2002).

  • Preparation and Rearrangement of Alkyl Phenyl Phosphites : Alkyl phenyl 2,2,2-trichloro-1,1-dimethylethyl phosphites can be prepared and rearranged, forming phosphorous esters with diverse applications (Khairullin & Sobchuk, 1965).

  • Surfactant in Pharmaceuticals and Cosmetics : Tris (nonyl) phenyl phosphite, a stable triarylphosphite with high interfacial tension, can be used as a surfactant in pharmaceuticals and cosmetics (Mane, Thorat, & Sawant, 2012).

  • Macroligands in Catalytic Hydrogenation : Poly(phosphoramidites), which are phosphorus-containing high-molecular products, can serve as macroligands in the catalytic hydrogenation of styrene over rhodium(I) complexes (Mishina et al., 2002).

  • Strong Bidentate Lewis Acids : The conversion of organic compounds with suitably oriented hydroxyl groups into metal alkoxides is a versatile method for making strong, structurally well-defined multidentate Lewis acids (Saied, Simard, & Wuest, 1998).

  • Safety in Food Contact Materials : There is no safety concern for consumers when the migration of phosphorous acid, mixed 2,4-bis(1,1-dimethylpropyl)phenyl and 4-(1,1-dimethylpropyl)phenyl triesters, does not exceed specific limits in food contact materials (EFSA Journal, 2011).

  • Degradation of Chlorobiphenyls : Optimal conditions for the photocatalytic oxidation of 2,2',3,3'-tetrachlorobiphenyl include specific UV intensity, hydrogen peroxide concentration, and titanium dioxide amount, along with pH levels (Wong et al., 2004).

  • Flame Retardant Synthesis : The synthesis of a phosphorus-nitrogen-bromine containing intumescent flame retardant from phenol, bromine, hydrogen peroxide, phosphorous oxychloride, and melamine yields a high percentage of the target product (Pan Zhi-quan, 2013).

Safety And Hazards

The Safety Data Sheets (SDS) suggest that in case of exposure, one should move to fresh air, rinse with water, and consult a doctor immediately . The compound is not classified under hazard identification .

properties

IUPAC Name

1,1'-biphenyl;2,4-ditert-butylphenol;trichlorophosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O.C12H10.Cl3P/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6;1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-4(2)3/h7-9,15H,1-6H3;1-10H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUOUGCLKHYEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C.C1=CC=C(C=C1)C2=CC=CC=C2.P(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol
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Product Name

1,1'-Biphenyl;2,4-ditert-butylphenol;trichlorophosphane

CAS RN

119345-01-6
Record name Phosphorous trichloride, reaction products with 1,1′-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol
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Record name Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol
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Record name Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu

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